Biochemical IC₅₀: MK-4965 vs. Efavirenz, Etravirine, and Nevirapine Against WT and Key Mutant RT Enzymes
In a direct biochemical head-to-head comparison using recombinant HIV-1 RT RNA-dependent DNA polymerase assay, MK-4965 inhibited WT, K103N, and Y181C RT with IC₅₀ values of 0.23 nM, 0.40 nM, and 0.39 nM respectively — representing less than a 2-fold potency shift for either mutant relative to WT [1]. By contrast, efavirenz (EFV) exhibited greater than a 20-fold shift against K103N RT compared with WT RT, while etravirine (ETV) showed 2- and 3-fold shifts against K103N and Y181C RTs, respectively [1]. Nevirapine (NVP) was essentially inactive against both mutant RTs, with IC₅₀ values exceeding 8.5 μM [1]. This positions MK-4965 as the compound with the flattest potency profile across these three RT variants among all four agents tested.
| Evidence Dimension | Biochemical IC₅₀ (nM) against recombinant WT, K103N, and Y181C HIV-1 RT |
|---|---|
| Target Compound Data | MK-4965: WT IC₅₀ = 0.23 nM; K103N IC₅₀ = 0.40 nM; Y181C IC₅₀ = 0.39 nM (≤1.7-fold shift for mutants) |
| Comparator Or Baseline | EFV: >20-fold shift (K103N vs WT); ETV: 2-fold (K103N) and 3-fold (Y181C) shift vs WT; NVP: IC₅₀ >8,500 nM for K103N and Y181C |
| Quantified Difference | MK-4965 K103N fold-shift: ≤1.7× vs. EFV: >20× (~12-fold advantage); NVP: >21,000-fold advantage vs. K103N |
| Conditions | Biochemical RNA-dependent DNA polymerase assay with 10 pM RT enzyme, 30-min pre-incubation, 37°C reaction |
Why This Matters
For researchers studying K103N-driven resistance (the most prevalent clinical NNRTI mutation), MK-4965 uniquely maintains near-WT potency where EFV and NVP fail, enabling experimental designs that cannot be executed with first-generation comparators.
- [1] Lai MT, Munshi V, Touch S, Tynebor RM, Tucker TJ, Williams TM, et al. Antiviral activity of MK-4965, a novel nonnucleoside reverse transcriptase inhibitor. Antimicrob Agents Chemother. 2009;53(6):2424-2431. doi:10.1128/AAC.01559-08. PMID: 19289522. View Source
